2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
The compound 2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione features a polycyclic pyrido[4,3-b][1,6]naphthyridine core substituted with a 3-chlorophenyl group at position 2 and a 2-hydroxyethyl moiety at position 6.
Properties
IUPAC Name |
2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c20-12-2-1-3-13(10-12)23-7-5-17-15(19(23)26)11-14-16(21-17)4-6-22(8-9-24)18(14)25/h1-7,10-11,24H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWYMYPRYOCOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 2-amino-3-cyanopyridine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could result in various substituted phenyl derivatives.
Scientific Research Applications
2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the biological context. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Substituent Effects: The 3-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to the cyclohexyl group in the analog from . Chlorine substituents are frequently associated with improved bioactivity, as seen in compound 8d () . The 2-hydroxyethyl moiety likely increases aqueous solubility compared to non-polar substituents like methyl or phenyl groups in compound 37 .
The cyano group in compound 37 may act as a hydrogen bond acceptor, influencing binding affinity in ways distinct from the hydroxyethyl group .
Q & A
Q. What are effective synthetic routes for preparing 2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione?
The compound can be synthesized via cyclization reactions under acidic conditions. For example:
- A precursor such as 3-acetyl-2-dicyanomethylene-4,6-dimethyl-1-phenyl-1,2-dihydropyridine undergoes cyclization in H₃PO₄ at 130°C for 40 minutes, yielding structurally related naphthyridines with high regioselectivity (73% yield) .
- Key considerations : Optimize reaction time and temperature to avoid side products. Use anhydrous conditions to stabilize intermediates.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- ¹H NMR : Analyze chemical shifts for the hydroxyethyl group (δ ~3.5–4.0 ppm for CH₂OH) and aromatic protons (δ ~7.0–8.5 ppm for chlorophenyl and naphthyridine rings).
- IR : Confirm the presence of carbonyl groups (C=O at ~1650–1750 cm⁻¹) and hydroxyl groups (O–H at ~3200–3500 cm⁻¹) .
- Validation : Compare experimental data with computational predictions (e.g., DFT) and reference compounds in databases .
Q. What is the role of the 3-chlorophenyl substituent in this compound’s reactivity?
The 3-chlorophenyl group enhances electron-withdrawing effects, stabilizing intermediates during cyclization. It also influences π-π stacking interactions in the solid state, as observed in related naphthyridine crystal structures (bond lengths: C–Cl ~1.73 Å; C–C aromatic ~1.39 Å) .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) affect the regioselectivity of naphthyridine ring formation?
- Solvent : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 8-position, while protic solvents (e.g., ethanol) may lead to competing pathways .
- Catalysts : Ag₂O or K₂CO₃ can facilitate cyclization by deprotonating intermediates (e.g., in methylation or thiourea-mediated reactions) .
- Case study : Substituting 2-cyano-3-methylpyridine with bulkier analogs (e.g., 2-cyano-3-benzylpyridine) alters steric hindrance, shifting product distribution .
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Step 1 : Re-examine reaction purity via HPLC or TLC to rule out byproducts.
- Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals. For example, overlapping aromatic peaks can be resolved through NOE correlations .
- Step 3 : Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular formula .
Q. What strategies optimize the hydroxyethyl group’s stability during synthesis?
Q. How does substituent variation (e.g., replacing Cl with F) impact biological activity?
Q. What computational methods predict this compound’s tautomeric equilibria?
- DFT calculations : Model energy differences between keto-enol tautomers (ΔG < 2 kcal/mol suggests equilibrium coexistence).
- MD simulations : Assess solvent effects (e.g., water vs. DMSO) on tautomer stability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Naphthyridine Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Evidence Source |
|---|---|---|---|
| Temperature | 120–140°C | Higher temps favor cyclization | |
| Reaction Time | 30–60 minutes | Prolonged time increases side products | |
| Catalyst (Ag₂O) | 0.5–1.0 equiv | Excess catalyst causes over-methylation |
Q. Table 2. Spectroscopic Benchmarks for Functional Groups
| Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Chlorophenyl | 7.2–7.8 (m, Ar–H) | C–Cl stretch: 550–650 |
| Hydroxyethyl | 3.6 (t, CH₂OH) | O–H stretch: 3200–3500 |
| Naphthyridine C=O | - | 1680–1720 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
